Entecavir hydrate

描述

准备方法

合成路线和反应条件: 恩替卡韦水合物的制备涉及几个步骤:

环戊二烯单体反应: 环戊二烯单体在惰性气体保护下与氢化钠反应生成环戊二烯钠.

氧化: 环戊二烯钠用叔丁基过氧化氢氧化.

苄基卤素反应: 氧化产物在碱性条件下与苄基卤素反应生成中间化合物.

与 6-苄氧基鸟嘌呤反应: 该中间体在碱性试剂存在下与 6-苄氧基鸟嘌呤反应生成另一种中间体.

氨基保护基反应: 该中间体与氨基保护基发生反应.

用 DMP 叔丁醇体系氧化: 用 DMP 叔丁醇氧化体系氧化产物生成酮化合物.

亚甲基化合物形成: 酮化合物与 Zn/TiCl4/CH2Br2 反应生成亚甲基化合物.

脱保护和重结晶: 在酸性条件下脱除保护基,最终产物重结晶得到恩替卡韦水合物.

工业生产方法: 恩替卡韦水合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括确保高选择性和立体选择性,改善反应条件,简化产物纯化方法 .

反应类型:

氧化: 恩替卡韦水合物在其合成过程中会发生氧化反应,尤其是在中间化合物的形成过程中.

取代: 该化合物会发生取代反应,例如与苄基卤素和 6-苄氧基鸟嘌呤的反应.

脱保护: 在酸性条件下脱除保护基是合成中的关键步骤.

常用试剂和条件:

氧化剂: 叔丁基过氧化氢,DMP 叔丁醇体系.

碱性试剂: 氢化钠,与苄基卤素和 6-苄氧基鸟嘌呤反应的碱性条件.

酸性条件: 用于中间化合物的脱保护.

主要形成的产物:

中间化合物: 合成过程中会形成各种中间体,最终生成最终产物恩替卡韦水合物.

科学研究应用

Clinical Applications

-

Chronic Hepatitis B Treatment

- Indication : Entecavir is primarily indicated for patients with chronic hepatitis B infection, particularly those with elevated liver enzymes and active viral replication.

- Efficacy : Clinical trials have demonstrated that entecavir effectively reduces serum HBV DNA levels and promotes HBeAg seroconversion, indicating a favorable response to therapy. In a study involving 120 patients treated for 48 weeks, significant reductions in both total HBV DNA and covalently closed circular DNA (cccDNA) were observed .

Measurement Baseline (copies/mL) Week 48 (copies/mL) p-value Total HBV DNA 6.8 × 10^7 2.5 × 10^3 (undetectable) < 0.01 cccDNA 5.1 × 10^6 2.4 × 10^3 (undetectable) < 0.01 Alanine Aminotransferase (ALT) 136 U/L 48 U/L < 0.01 - Post-Liver Transplantation

- HIV Co-Infection

Potential Applications Beyond Hepatitis B

Recent studies have explored the use of entecavir in oncology settings, particularly its potential synergistic effects when combined with other cancer therapies. Research indicates that entecavir may enhance the efficacy of certain chemotherapeutic agents by modulating cellular pathways involved in tumor growth .

Case Studies

- Long-Term Treatment Outcomes

- Impact on Liver Health

Safety Profile

Entecavir is generally well-tolerated; however, some common side effects include headache, fatigue, dizziness, and gastrointestinal disturbances. Serious adverse effects can include lactic acidosis and liver complications if therapy is abruptly discontinued . Regular monitoring of hepatic function is recommended during treatment.

作用机制

相似化合物的比较

Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection.

Adefovir: A nucleotide analog with antiviral activity against hepatitis B virus.

Comparison: Entecavir Hydrate is more efficacious than lamivudine and adefovir in inhibiting viral replication and has a lower rate of resistance development . Its unique mechanism of action and higher genetic barrier make it a preferred choice for treating chronic hepatitis B virus infection .

This compound stands out due to its high selectivity, efficacy, and lower resistance rate, making it a valuable compound in antiviral therapy .

生物活性

Entecavir hydrate (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infections. This article explores the biological activity of ETV, focusing on its mechanism of action, pharmacokinetic properties, clinical efficacy, and safety profile, supported by relevant data and case studies.

Entecavir is a guanosine nucleoside analogue that exhibits its antiviral effects by inhibiting HBV polymerase. Once phosphorylated to its active triphosphate form (ETV-TP), it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA. The inhibition occurs through three primary mechanisms:

- Priming of the HBV polymerase : ETV-TP prevents the initiation of viral DNA synthesis.

- Reverse transcription : It inhibits the reverse transcription of negative strand DNA from pregenomic RNA.

- Synthesis of positive strand HBV DNA : ETV-TP effectively blocks the synthesis of the positive strand DNA.

The inhibitory constant (Ki) for HBV DNA polymerase is exceptionally low at 0.0012 μM, indicating high potency against the virus. In contrast, its activity against human DNA polymerases α, β, and δ is significantly weaker, with Ki values ranging from 18 to 40 µM, thus minimizing potential off-target effects on human cells .

Pharmacokinetics

The pharmacokinetic profile of entecavir has been extensively studied. A notable study involving 25 subjects provided the following pharmacokinetic parameters under fasting conditions:

| Parameter | Test (Mean ± SD) | Reference (Mean ± SD) | Ratio (90% CI) |

|---|---|---|---|

| AUC0-t (pg·h/ml) | 31382 ± 6226 | 31886 ± 6156 | 0.98 (0.96 – 1.01) |

| Cmax (pg/ml) | 11387 ± 2291 | 11671 ± 2663 | 0.98 (0.92 – 1.05) |

| tmax (h) | 0.67 (0.33 -2.50) | 0.75 (0.33-3.00) | -- |

These results indicate that ETV has a consistent absorption profile with a median time to maximum concentration (tmax) around 0.67 hours .

Clinical Efficacy

Clinical trials have demonstrated that entecavir significantly reduces HBV replication and improves liver function in patients with chronic hepatitis B. A study involving 120 HBeAg-positive patients treated with ETV for 48 weeks showed substantial reductions in serum HBV DNA and covalently closed circular DNA (cccDNA):

| Patients | Week 0 Median (Range) | Week 48 Median (Range) | p-value |

|---|---|---|---|

| HBV DNA | 6.8×10^7 (1.5×10^7 -3.2×10^8) | 2.5×10^3 (undetectable -2.2×10^6) | <0.01 |

| cccDNA | 5.1×10^6 (3.1×10^5 -2.6×10^7) | 2.4×10^3 (undetectable -6.7×10^4) | <0.01 |

| ALT | 136 (66–320) | 48 (26–83) | <0.01 |

These findings underscore ETV's effectiveness in achieving viral suppression and improving biochemical markers of liver function .

Safety Profile

Entecavir is generally well-tolerated, with a safety profile comparable to other nucleoside analogs used for HBV treatment. Common side effects include headache and fatigue, while serious adverse effects are rare but can include lactic acidosis and hepatotoxicity in specific populations, particularly those with pre-existing liver conditions .

Case Studies

A notable case study involved a pregnant woman treated with entecavir for chronic hepatitis B during her pregnancy without adverse effects on her child’s health over six years . This suggests that entecavir may be safely administered during pregnancy under careful medical supervision.

属性

CAS 编号 |

209216-23-9 |

|---|---|

分子式 |

C12H17N5O4 |

分子量 |

295.29 g/mol |

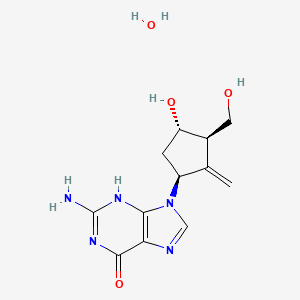

IUPAC 名称 |

2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate |

InChI |

InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1 |

InChI 键 |

YXPVEXCTPGULBZ-JBDQBEHPSA-N |

SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |

手性 SMILES |

C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O |

规范 SMILES |

C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O |

外观 |

Solid powder |

颜色/形态 |

White to off white powder |

物理描述 |

Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C) In water, 2.4X10+3 mg/L, temp not specified 6.59e+00 g/L |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

BMS-200475; BMS 200475; BMS200475; BMS 200475-01; BMS-200475-01; Entecavir hydrate; Entecavir monohydrate; Baraclude. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。